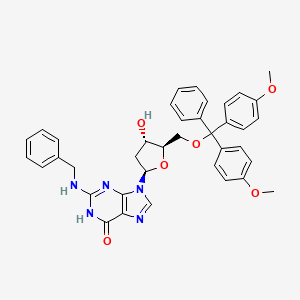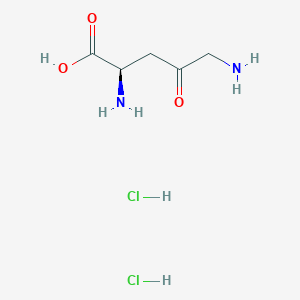
(R)-2,5-Diamino-4-oxopentanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,5-Diamino-4-oxopentanoic acid dihydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of 2,5-diaminopentanoic acid, featuring two amino groups and a keto group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Diamino-4-oxopentanoic acid dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride . The preparation of ®-3-aminopiperidin-2-one hydrochloride can start from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,5-Diamino-4-oxopentanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as hydroxylated, nitrosated, or alkylated compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
®-2,5-Diamino-4-oxopentanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2,5-Diamino-4-oxopentanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2,5-Diamino-4-oxopentanoic acid dihydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
2,5-Diaminopentanoic acid: The parent compound without the keto group, which has different reactivity and applications.
3-Aminopiperidin-2-one hydrochloride: A related compound used in the synthesis of ®-2,5-Diamino-4-oxopentanoic acid dihydrochloride.
Uniqueness
®-2,5-Diamino-4-oxopentanoic acid dihydrochloride is unique due to its chiral nature and the presence of both amino and keto functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H12Cl2N2O3 |
|---|---|
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
(2R)-2,5-diamino-4-oxopentanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H10N2O3.2ClH/c6-2-3(8)1-4(7)5(9)10;;/h4H,1-2,6-7H2,(H,9,10);2*1H/t4-;;/m1../s1 |
InChI-Schlüssel |
OYEIFWSSHAWONL-RZFWHQLPSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)C(=O)CN.Cl.Cl |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




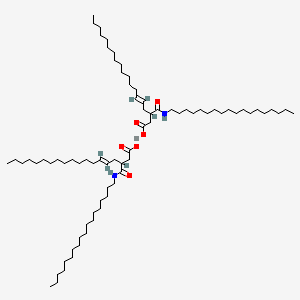
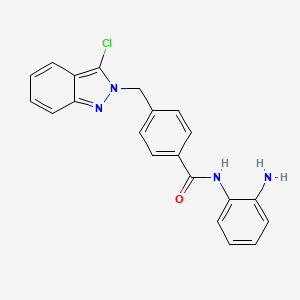



![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)
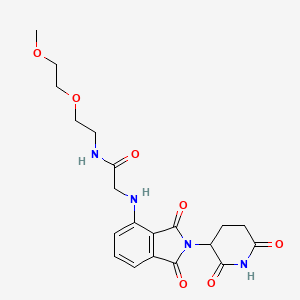
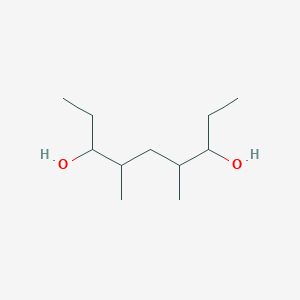
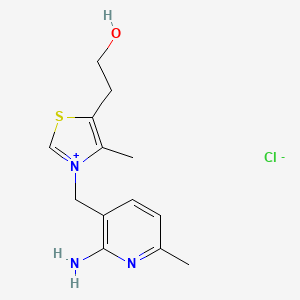
![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
